molecular formula C22H28N2O4S B4617923 6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

Cat. No. B4617923
M. Wt: 416.5 g/mol
InChI Key: BUMRHLINJSWVEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes, including cyclization and functional group transformations. For example, cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords amino- and oxo-derivatives, which can be used to synthesize various octahydrophenanthrene derivatives (Wilamowski et al., 1995). Similarly, enantiomerically pure amino acids and their derivatives can be synthesized from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction (Shireman & Miller, 2001).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides detailed insights into the arrangement of atoms within a molecule. For instance, the crystal structures of β-oligopeptides prepared from 1-(aminomethyl)cyclopropanecarboxylic acid revealed unique hydrogen-bonded ring arrangements and conformational details (Abele et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of compounds is influenced by their functional groups and molecular structure. For example, the synthesis of butyl and glycosyl carbodithioates and their cyclization to thioxo-dihydrobenzo[thiazin derivatives demonstrates the reactivity of enaminone derivatives (El Ashry et al., 2011).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding a compound's behavior under different conditions. The study of compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives provides valuable data on these properties (Odabaşoǧlu et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability, is essential for its application in various fields. Studies like the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction (Marandi, 2018) contribute to this understanding.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Enantiomerically Pure Compounds : The synthesis of enantiomerically and diastereomerically pure compounds derived from cycloheptadiene, employing amino acid-derived acylnitroso Diels-Alder reactions, showcases the compound's relevance in synthesizing biologically active analogues and amino-differentiated diaminopimelic acid (DAP) derivatives. This process emphasizes the compound's utility in generating structurally complex and stereochemically precise molecules for further chemical and biological investigation (Shireman & Miller, 2001).

  • Cyclization Reactions : The cyclization of specific cyanoacetates in cold concentrated sulfuric acid to produce complex organic molecules, such as amino acids and octahydrophenanthrene derivatives, highlights a methodological approach to synthesize structurally diversified compounds. This approach is significant for generating novel organic compounds with potential biological activities (Wilamowski et al., 1995).

  • Conformationally Constrained Tryptophan Derivatives : The design and synthesis of novel tryptophan analogues for peptide/peptoid conformation elucidation studies demonstrate the compound's significance in structural biology and drug design. These studies provide insights into the conformational preferences of peptide chains, crucial for understanding peptide and protein function (Horwell et al., 1994).

  • Peptide Synthesis and Structural Modeling : The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing the unique secondary-structural motifs formed by these compounds, underscores the relevance of cyclopropyl and related groups in modeling peptide structures. This research aids in understanding peptide folding and interactions, with potential implications for designing peptide-based therapeutics (Abele et al., 1999).

properties

IUPAC Name

6-[[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-11-9-15(16(22(27)28)10-12(11)2)19(25)24-21-18(20(26)23-13-7-8-13)14-5-3-4-6-17(14)29-21/h13,15-16H,3-10H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRHLINJSWVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CC4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid

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